molecular formula C10H13N3 B13260331 1-(Propan-2-yl)-1H-indazol-4-amine

1-(Propan-2-yl)-1H-indazol-4-amine

Cat. No.: B13260331
M. Wt: 175.23 g/mol
InChI Key: DMIZUQNYHVQSNZ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-indazol-4-amine is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1-(Propan-2-yl)-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzylamine with isopropylamine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and advanced purification methods.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Propan-2-yl)-1H-indazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological studies to understand its interactions with various enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the chemical industry.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-indazol-4-amine can be compared with other indazole derivatives, such as:

    1H-Indazole-4-amine: Lacks the isopropyl group, which may affect its binding affinity and biological activity.

    1-(Methyl)-1H-indazol-4-amine: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.

    1-(Propan-2-yl)-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group, which can significantly alter its chemical reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-propan-2-ylindazol-4-amine

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-5-3-4-9(11)8(10)6-12-13/h3-7H,11H2,1-2H3

InChI Key

DMIZUQNYHVQSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC(=C2C=N1)N

Origin of Product

United States

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